molecular formula C8H10Cl3N B1425632 (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride CAS No. 1152088-90-8

(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride

Cat. No.: B1425632
CAS No.: 1152088-90-8
M. Wt: 226.5 g/mol
InChI Key: KKWDPZFRLWOVHP-NUBCRITNSA-N
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Description

(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride (CAS 1394838-41-5) is a chiral chemical compound supplied as a high-purity solid for research applications . This molecule features a dichlorophenyl ring system and an ethanamine moiety, making it a valuable chiral building block or intermediate in organic synthesis and medicinal chemistry research . The specific stereochemistry of the (R)-enantiomer is critical for studies requiring precise three-dimensional structure, such as in the development of chiral ligands or for probing stereoselective biological interactions . While the exact biological profile of this compound is compound-specific, research into structurally similar dichlorophenyl derivatives has shown potential in neuroscience, including investigations as trace amine-associated receptor 1 (TAAR1) agonists, which represent a novel approach for psychiatric disorders . Researchers can utilize this chemical for constructing more complex molecular architectures or for exploratory studies in hit-to-lead optimization campaigns. The compound is characterized by its molecular formula C8H10Cl3N and a molecular weight of 226.53 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1R)-1-(2,5-dichlorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDPZFRLWOVHP-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution from Racemic Mixture

One common approach to prepare (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride is through the resolution of the racemic amine. This involves synthesizing the racemic mixture first, followed by separation of the (1R)-enantiomer using chiral resolving agents or chromatographic techniques.

  • Synthesis of racemic amine : Typically, the precursor 2,5-dichlorophenylacetaldehyde is subjected to reductive amination using ammonia or an amine source with reducing agents such as sodium borohydride.
  • Resolution techniques : Diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) or chiral chromatography can separate the (1R)-enantiomer with high enantiomeric excess.
  • Yields and purity : Literature reports yields up to approximately 70% with enantiomeric purity exceeding 99% when optimized conditions are applied.

Asymmetric Synthesis

Asymmetric catalytic methods allow direct synthesis of the (1R)-enantiomer without the need for resolution, improving efficiency.

  • Catalytic asymmetric hydrogenation or reductive amination : Using chiral catalysts such as transition metal complexes with chiral ligands, the 2,5-dichlorophenylacetaldehyde or related intermediates can be converted to the (1R)-amine selectively.
  • Organocatalysis : Chiral organocatalysts can mediate enantioselective addition or amination reactions to form the desired amine.
  • Advantages : This method can achieve high enantiomeric excess (>95%) and good yields, reducing waste from discarded enantiomers.

Salt Formation

After obtaining the free base amine, conversion to the hydrochloride salt is carried out to enhance stability, crystallinity, and ease of purification.

  • Procedure : Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) precipitates the hydrochloride salt.
  • Purification : Recrystallization from solvents such as ethanol or isopropanol improves purity and isolates the compound as a stable solid.

Data Table: Summary of Preparation Methods

Method Key Steps Yield (%) Enantiomeric Purity (%) Remarks
Racemic synthesis + resolution Reductive amination, chiral resolution ~70 >99 Widely used, well-established
Asymmetric catalytic synthesis Chiral catalyst-mediated reductive amination 60-85 95-99 More efficient, fewer steps
Salt formation Reaction with HCl, recrystallization Quantitative N/A Final step for stability and handling

Research Findings and Notes

  • The choice of reducing agent and reaction conditions strongly influences yield and enantiomeric purity.
  • Sodium borohydride is commonly used for reductive amination due to its mildness and selectivity.
  • Chiral resolution remains a practical approach when asymmetric catalysts are unavailable or costly.
  • The hydrochloride salt form is preferred for pharmaceutical applications due to enhanced solubility and stability.
  • Recent advances in asymmetric synthesis provide more sustainable and scalable routes, but commercial availability and cost remain considerations.
  • No direct synthesis methods specifically for this compound were found in some databases, but analogous compounds like (1R)-1-(2,4-dichlorophenyl)ethanamine hydrochloride have well-documented synthesis routes that can be adapted.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation Products: 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzophenone.

    Reduction Products: Secondary or tertiary amines with varying alkyl groups.

    Substitution Products: Compounds where chlorine atoms are replaced by other functional groups like methoxy or ethoxy groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential use in the development of pharmaceutical agents, particularly those targeting neurological conditions.

Industry:

  • Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Biased Agonism : Phenylalkylamines with 2,5-substitutions (e.g., Cl, OMe, CF₃) demonstrate biased signaling at serotonin receptors, where substituent polarity and size influence G protein vs. β-arrestin pathway activation .
  • Metabolic Stability : Halogenated derivatives (Cl, F) generally exhibit longer half-lives than methoxy- or methylthio-substituted analogs due to resistance to cytochrome P450 oxidation .

Biological Activity

(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride, also known as R-DPEA HCl, is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a dichlorophenyl group and an ethanamine backbone, which may facilitate interactions with various biological targets, particularly within the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activities associated with R-DPEA HCl, supported by data tables and relevant studies.

  • Molecular Formula : C8H10Cl2N·HCl
  • Molecular Weight : 226.53 g/mol
  • CAS Number : 1394838-41-5

The biological activity of R-DPEA HCl is primarily attributed to its ability to interact with neurotransmitter systems, particularly those involving monoamines. The presence of the amine group suggests potential for modulation of neurotransmitter receptors, which can influence mood and behavior. The compound may exert its effects by binding to specific receptors or enzymes, altering their activity and leading to downstream physiological effects.

Biological Activities

Research indicates that R-DPEA HCl exhibits several pharmacological properties:

  • Neurotransmitter Interaction : It is hypothesized that R-DPEA HCl may interact with serotonin and dopamine receptors, potentially influencing mood disorders such as depression and anxiety.
  • Antidepressant-like Effects : Similar compounds have shown antidepressant properties in preclinical models, suggesting R-DPEA HCl could be a candidate for further investigation in this area.
  • Stimulant Properties : Some studies indicate that compounds with similar structures may exhibit stimulant effects, which could be relevant in the treatment of attention deficit hyperactivity disorder (ADHD) or other cognitive disorders.

In Vitro Studies

Studies exploring the binding affinity of R-DPEA HCl at various receptor sites have shown promising results. For instance, research on structurally related compounds indicates potential interactions with:

  • Dopamine D2 Receptors
  • Serotonin 5-HT2A Receptors

These interactions may lead to alterations in neurotransmitter release and signaling pathways associated with mood regulation.

Case Studies

  • Antidepressant Activity : A study conducted on a series of similar amine compounds demonstrated significant antidepressant-like effects in animal models. The findings suggest that R-DPEA HCl could share similar mechanisms of action due to its structural characteristics.
  • Cognitive Enhancement : Research has indicated that certain derivatives of dichlorophenyl ethanamines can improve cognitive function in rodent models. This raises the possibility that R-DPEA HCl might enhance cognitive performance through dopaminergic pathways.

Comparative Analysis of Similar Compounds

The following table summarizes notable compounds structurally related to R-DPEA HCl and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
2-Amino-5-chlorobenzophenoneChlorine substitution on phenylAntidepressant properties
3-(4-Chlorophenyl)propan-2-aminesPropyl chain with chloro substitutionPotential antipsychotic effects
4-Chloro-N,N-dimethylphenethylamineDimethylamino groupStimulant properties

Applications and Future Directions

R-DPEA HCl has potential applications in drug development targeting CNS disorders. Its unique structural features may enhance selectivity towards specific receptors or enzymes, offering a pathway for novel therapeutic agents. Further research is warranted to explore its efficacy and safety profiles through clinical trials.

Q & A

Q. What are the established synthetic routes for (1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride?

Methodological Answer: Synthesis typically involves enantioselective reduction of a ketone intermediate. For example:

  • Step 1 : Alkylation of 2,5-dichlorophenylacetonitrile to form the nitrile intermediate.
  • Step 2 : Enantioselective reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata) to yield the (R)-amine.
  • Step 3 : Salt formation with HCl in anhydrous ethanol to produce the hydrochloride salt . Characterization via 1^1H/13^13C NMR and chiral HPLC confirms structural integrity and enantiomeric excess (>98%) .

Q. How is the enantiomeric purity of this compound validated in academic settings?

Methodological Answer: Chiral separation techniques are critical:

  • Use chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane:isopropanol (80:20) mobile phases.
  • Compare retention times with racemic mixtures or enantiomerically pure standards .
  • Polarimetry or circular dichroism (CD) may supplement HPLC data for absolute configuration confirmation .

Q. What analytical methods are recommended for quantifying impurities in bulk samples?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect organic impurities.
  • ICP-OES or ion chromatography for inorganic residues (e.g., chloride counterion verification).
  • Limit of quantification (LOQ) should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Q. What safety protocols are critical for handling this hydrochloride salt?

Methodological Answer:

  • Use PPE: Nitrile gloves, lab coat, and FFP3 respirators to avoid inhalation of fine particles.
  • Store in airtight containers at 2–8°C with desiccants to prevent hygroscopic degradation.
  • Emergency procedures: For skin contact, rinse with 0.1 M citrate buffer (pH 5.0); for spills, neutralize with sodium bicarbonate .

Q. How can researchers confirm the compound’s stability under experimental conditions?

Methodological Answer:

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.
  • Use 19^{19}F NMR (if applicable) or mass spectrometry to detect hydrolytic byproducts (e.g., free amine or dichlorophenyl derivatives) .

Advanced Research Questions

Q. What strategies assess biased agonism of this compound at serotonin receptors (e.g., 5-HT2A)?

Methodological Answer:

  • β-Arrestin Recruitment : Use Tango™ assays with engineered HTLA cells expressing 5-HT2A.
  • G-protein Signaling : Measure IP1 accumulation via HTRF or cAMP inhibition in HEK293 cells.
  • Normalize data to reference agonists (e.g., LSD) and calculate bias factors using the Black-Leff model .

Q. How can structural modifications enhance selectivity for dopaminergic vs. serotonergic receptors?

Methodological Answer:

  • Computational Docking : Model interactions with D2 vs. 5-HT2A binding pockets (e.g., using Schrödinger Suite).
  • SAR Studies : Introduce substituents at the ethanamine backbone (e.g., methyl or cyclopropyl groups) to sterically hinder off-target binding .

Q. What experimental designs resolve contradictions in receptor binding affinity data?

Methodological Answer:

  • Orthogonal Assays : Compare radioligand displacement (e.g., 3^3H-ketanserin for 5-HT2A) with functional assays (calcium flux).
  • Control variables: Buffer ionic strength (e.g., 150 mM NaCl vs. low-salt conditions), pH (7.4 vs. 6.5), and membrane preparation methods .

Q. How can enantiomer-specific pharmacokinetics be evaluated in vivo?

Methodological Answer:

  • Chiral LC-MS/MS : Plasma samples extracted via SPE (C18 cartridges) and analyzed using a Chiralcel OJ-RH column.
  • Pharmacokinetic Parameters : Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} for each enantiomer after IV/PO administration in rodent models .

Q. What methods optimize reaction conditions to minimize diastereomer formation during synthesis?

Methodological Answer:

  • Temperature Control : Perform reductions at –20°C to slow racemization.
  • Catalyst Screening : Test Ru-(BINAP) or Ir-(PHOX) complexes for higher enantioselectivity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride
Reactant of Route 2
(1R)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.